![molecular formula C11H16N2O2 B1477201 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile CAS No. 2097994-97-1](/img/structure/B1477201.png)

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile

Vue d'ensemble

Description

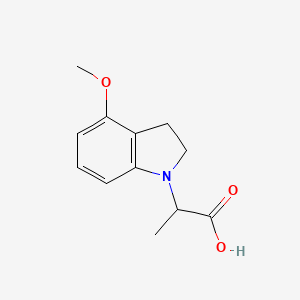

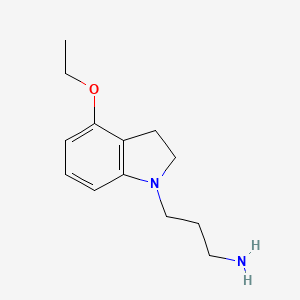

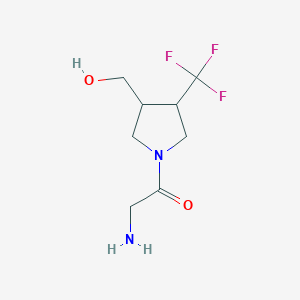

“3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile” is a compound that incorporates the 3-azabicyclo[3.1.1]heptane core . This core has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptane core resembles the pyridine ring well, as the geometric parameters remained very similar . This core was proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Applications De Recherche Scientifique

Recherche pharmaceutique

Ce composé est un intermédiaire clé dans la synthèse de divers agents pharmaceutiques. Sa structure est particulièrement pertinente dans le développement de médicaments qui ciblent les voies neurologiques, car le fragment azabicycloheptane peut imiter certaines interactions de neurotransmetteurs avec les récepteurs . Par exemple, des modifications de ce composé ont été incorporées dans la structure des médicaments antihistaminiques, remplaçant le fragment pyridine pour améliorer les propriétés physicochimiques .

Biotechnologie

Dans les applications biotechnologiques, la structure bicyclique du composé est précieuse pour créer des molécules conformationnellement restreintes qui peuvent servir d'inhibiteurs ou de modulateurs enzymatiques . Ceci est particulièrement utile dans la conception de médicaments sélectifs qui nécessitent un haut degré de spécificité envers leurs molécules biologiques cibles.

Science des matériaux

La structure rigide du composé en fait un candidat intéressant pour le développement de nouveaux matériaux. Son incorporation dans les polymères pourrait conduire à des matériaux aux propriétés mécaniques uniques, potentiellement utiles pour créer des dispositifs biomédicaux plus durables ou des revêtements résistants à l'environnement .

Science de l'environnement

En science de l'environnement, ce composé pourrait être exploré pour son utilisation potentielle dans les processus de biorémédiation. Sa structure chimique peut lui permettre d'interagir avec les polluants, facilitant leur dégradation par les microbes environnementaux ou agissant comme un échafaudage pour des agents catalytiques conçus pour neutraliser les substances nocives .

Chimie analytique

La signature chimique unique du composé en fait un étalon précieux en chimie analytique. Il peut être utilisé pour calibrer des instruments ou comme composé de référence en spectrométrie de masse pour identifier et quantifier des composés similaires dans des échantillons biologiques complexes .

Synthèse chimique

En tant qu'intermédiaire synthétique polyvalent, ce composé peut être utilisé pour créer un large éventail d'autres produits chimiques. Sa réactivité permet une fonctionnalisation sélective, ce qui en fait un bloc de construction précieux dans la synthèse de molécules plus complexes pour la recherche ou l'utilisation industrielle .

Mécanisme D'action

Target of Action

The primary target of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile is currently unknown. This compound is a derivative of 3-azabicyclo[3.1.1]heptanes , which have been incorporated into the structure of the antihistamine drug Rupatidine

Mode of Action

The exact mode of action of 3-(6-Ethoxy-3-azabicyclo[31It is known that the compound is synthesized by the reduction of spirocyclic oxetanyl nitriles . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 3-(6-Ethoxy-3-azabicyclo[31Given its structural similarity to 3-azabicyclo[3.1.1]heptanes , it is possible that it may affect similar pathways. For instance, if it interacts with histamine receptors like Rupatidine, it could potentially affect pathways related to inflammation and allergic responses.

Analyse Biochimique

Biochemical Properties

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that the compound forms stable complexes with certain proteins, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, the compound can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can vary, with some studies suggesting that it acts as an inhibitor of specific enzymes, thereby altering the flow of metabolites through the pathway. This interaction can lead to changes in cellular metabolism and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, making it crucial to study its transport and distribution in detail .

Propriétés

IUPAC Name |

3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11-8-5-9(11)7-13(6-8)10(14)3-4-12/h8-9,11H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGGULUMECYSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2CC1CN(C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)

![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477121.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477122.png)

![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)

![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)

![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477127.png)

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477136.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)

![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477141.png)